4-Chloro-6-ethyl-5-nitropyrimidin-2-amine
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Overview
Description
4-Chloro-6-ethyl-5-nitropyrimidin-2-amine is an organic compound with the molecular formula C6H7ClN4O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethyl-5-nitropyrimidin-2-amine typically involves the nitration of 4-chloro-6-ethylpyrimidine followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-ethyl-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the nitro group to an amine group.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Products may include nitro derivatives with additional oxygen-containing groups.
Reduction: Products typically include amine derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in various substituted pyrimidines.
Scientific Research Applications
4-Chloro-6-ethyl-5-nitropyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethyl-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine: Similar structure but with dimethyl groups instead of a nitro group.
4,6-Dichloro-5-nitropyrimidin-2-amine: Similar structure but with an additional chlorine atom.
Uniqueness
4-Chloro-6-ethyl-5-nitropyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group, in particular, plays a crucial role in its interactions and applications .
Properties
Molecular Formula |
C6H7ClN4O2 |
---|---|
Molecular Weight |
202.60 g/mol |
IUPAC Name |
4-chloro-6-ethyl-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C6H7ClN4O2/c1-2-3-4(11(12)13)5(7)10-6(8)9-3/h2H2,1H3,(H2,8,9,10) |
InChI Key |
BEBNUNRPHUKYIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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